PAN endonuclease-IN-1

Influenza Antiviral Resistance PAN Endonuclease

PAN endonuclease-IN-1 (Compound 23) is the inhibitor of choice for influenza PAN endonuclease research where mutant consistency is critical. Unlike baloxavir acid, which suffers a 12.6-fold IC50 increase against the I38T variant, this compound maintains comparable Kd values across WT (277 μM), I38T (384 μM), and E23K (328 μM) enzymes. Use it as a benchmark scaffold in resistance-focused SAR campaigns, a calibration standard in HTS, or a reference probe in structural biology to overcome E23K/I38T-mediated resistance. Supplied as ≥98% pure solid with DMSO solubility for in vitro and in vivo applications.

Molecular Formula C14H8F3N5O4
Molecular Weight 367.24 g/mol
Cat. No. B15136570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePAN endonuclease-IN-1
Molecular FormulaC14H8F3N5O4
Molecular Weight367.24 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=NNN=N2)C(F)(F)F)C3=CC(=O)C(=C(N3)C(=O)O)O
InChIInChI=1S/C14H8F3N5O4/c15-14(16,17)7-3-5(12-19-21-22-20-12)1-2-6(7)8-4-9(23)11(24)10(18-8)13(25)26/h1-4,24H,(H,18,23)(H,25,26)(H,19,20,21,22)
InChIKeyCTOQHZRTEVUPLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PAN Endonuclease-IN-1: Kd Binding Profile for Influenza PAN Endonuclease Variants – Research-Grade Inhibitor


PAN endonuclease-IN-1 (Compound 23) is a small-molecule inhibitor targeting the influenza virus polymerase acidic N-terminal (PAN) endonuclease, an enzyme essential for viral cap-snatching and replication . Its molecular formula is C14H8F3N5O4 (MW 367.24) and CAS 2378640-67-4 . The compound exhibits Kd values of 277 μM, 384 μM, and 328 μM against wild-type (WT), I38T mutant, and E23K mutant PAN endonucleases, respectively, as determined by binding assays [1]. It is supplied for in vitro and in vivo research applications, typically as a solid with solubility in DMSO [2].

Why PAN Endonuclease-IN-1 Cannot Be Substituted by Other PAN Inhibitors: Evidence of Differentiated Mutant Binding


PAN endonuclease-IN-1 exhibits a unique binding profile across clinically relevant PAN endonuclease mutants (I38T and E23K) that differs markedly from other inhibitors. While many PAN inhibitors suffer from substantial reductions in potency against mutant enzymes—baloxavir acid, for example, shows a 12.6-fold increase in IC50 against I38T and a 2.6-fold increase against E23K [1]—PAN endonuclease-IN-1 maintains comparable Kd values for WT, I38T, and E23K variants (277, 384, and 328 μM, respectively) [2]. This distinct mutant susceptibility profile makes PAN endonuclease-IN-1 particularly valuable for research focused on inhibitor design against resistant viral strains. Generic substitution with other PAN inhibitors would fail to replicate this specific binding behavior, compromising studies that require consistent activity across wild-type and mutant enzymes.

Quantitative Differentiation of PAN Endonuclease-IN-1: Binding Affinity, Mutant Tolerance, and Cross-Compound Comparisons


PAN Endonuclease-IN-1 vs. Baloxavir Acid: Fold Change in Potency Against I38T and E23K Mutants

Baloxavir acid (the active metabolite of baloxavir marboxil) experiences a 12.6-fold increase in IC50 for the I38T mutant and a 2.6-fold increase for the E23K mutant relative to wild-type [1]. In contrast, PAN endonuclease-IN-1 exhibits only a 1.39-fold decrease in Kd for I38T (from 277 to 384 μM) and a 1.18-fold decrease for E23K (from 277 to 328 μM) [2]. This demonstrates that PAN endonuclease-IN-1 retains substantially greater binding affinity against these clinically relevant resistance mutants compared to baloxavir acid.

Influenza Antiviral Resistance PAN Endonuclease

PAN Endonuclease-IN-1 vs. Lifitegrast: Comparative Binding to I38T Mutant

Lifitegrast, a repurposed FDA-approved drug, inhibits PAN endonuclease with IC50 values of 32.82 ± 1.34 μM for wild-type and 26.81 ± 1.2 μM for I38T [1]. PAN endonuclease-IN-1 exhibits Kd values of 277 μM for WT and 384 μM for I38T [2]. While both compounds show minimal loss of potency against I38T (lifitegrast actually shows slightly enhanced activity, while PAN endonuclease-IN-1 shows a 1.39-fold decrease), the absolute binding affinity of lifitegrast is approximately 8.4-fold higher for WT. The distinct binding profiles—lifitegrast's sub-50 μM IC50 versus PAN endonuclease-IN-1's ~300 μM Kd—offer complementary tools for structure-activity relationship studies and inhibitor optimization.

Drug Repurposing Influenza PAN Mutant Inhibition

PAN Endonuclease-IN-1 vs. Pimodivir: Target Selectivity and Resistance Profile

Pimodivir (VX-787) is an inhibitor of the influenza virus polymerase PB2 subunit (Kd <3 nM) and shows EC50 values of 0.13–3.2 nM in cell-based assays . In contrast, PAN endonuclease-IN-1 targets the PA endonuclease domain with Kd values in the 277–384 μM range [1]. Pimodivir-selected PB2 variants maintain susceptibility to neuraminidase inhibitors but may still be affected by PA mutations . PAN endonuclease-IN-1, by directly targeting the PA endonuclease active site, provides a distinct chemical biology tool for dissecting the contributions of PA endonuclease activity versus PB2 cap-binding in viral replication. Additionally, the well-documented emergence of PB2 resistance mutations (e.g., M431I) to pimodivir [2] underscores the value of alternative PA-targeted probes like PAN endonuclease-IN-1 for studying resistance mechanisms and combination therapy strategies.

Influenza Polymerase PB2 Inhibitor PAN Inhibitor

PAN Endonuclease-IN-1 Binding Profile Across WT, I38T, and E23K Variants

PAN endonuclease-IN-1 displays Kd values of 277 μM (WT), 384 μM (I38T), and 328 μM (E23K) [1]. The fold change in Kd relative to WT is 1.39 for I38T and 1.18 for E23K, indicating that the compound maintains consistent binding across these three variants. This profile is particularly relevant because I38T and E23K are key resistance mutations that arise during treatment with baloxavir marboxil [2]. The minimal shift in binding affinity suggests that PAN endonuclease-IN-1 engages the enzyme active site in a manner less sensitive to these specific amino acid substitutions, making it a valuable reference compound for studies aiming to understand or overcome resistance mechanisms.

Mutant Profiling Influenza Resistance Binding Affinity

Recommended Applications for PAN Endonuclease-IN-1 in Influenza Antiviral Research


Investigating PAN Endonuclease Inhibitor Binding to Resistance-Associated Mutants

Given its minimal fold-change in Kd across WT, I38T, and E23K variants [1], PAN endonuclease-IN-1 is ideally suited for studies requiring a consistent binding probe. It can serve as a reference compound in assays designed to screen for inhibitors that overcome I38T- or E23K-mediated resistance, or to characterize the binding kinetics of novel inhibitors against mutant enzymes. Structural studies (e.g., X-ray crystallography or molecular dynamics simulations) can also leverage this compound to understand how certain scaffolds maintain affinity despite active site mutations [2].

Comparative Analysis of Influenza Polymerase Inhibitors: PA vs. PB2 Targeting

PAN endonuclease-IN-1 provides a valuable tool for dissecting the specific contribution of PA endonuclease activity to influenza virus replication, particularly when compared to PB2-targeting inhibitors like pimodivir . Researchers can use this compound to differentiate between phenotypes arising from PA endonuclease inhibition versus PB2 cap-binding disruption, thereby refining target validation studies and evaluating potential synergies in combination therapy approaches.

Development of Next-Generation PAN Inhibitors with Improved Resistance Profiles

The binding profile of PAN endonuclease-IN-1—retaining near-WT affinity for I38T and E23K—offers a structural starting point for medicinal chemistry efforts aimed at designing inhibitors with reduced susceptibility to common resistance mutations [1]. Structure-activity relationship (SAR) campaigns can use PAN endonuclease-IN-1 as a benchmark scaffold, modifying its core to enhance overall potency while preserving the favorable mutant binding profile observed here [2].

Calibration and Validation of PAN Endonuclease Biochemical Assays

With defined Kd values for WT, I38T, and E23K enzymes [1], PAN endonuclease-IN-1 can be employed as a calibration standard or positive control in PAN endonuclease activity assays. Its consistent binding across variants ensures reliable performance in high-throughput screening formats designed to identify novel inhibitors, particularly in campaigns targeting drug-resistant influenza strains.

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